2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a unique combination of a thiadiazole ring, a piperidine ring, and a naphthyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The piperidine ring can be synthesized through the reaction of appropriate amines with cyclic ketones or aldehydes. The final step involves the coupling of the thiadiazole and piperidine rings with the naphthyridine ring under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the naphthyridine ring can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the naphthyridine ring can produce dihydro derivatives .
Scientific Research Applications
2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine and naphthyridine rings can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Naphthyridine derivatives: These compounds are studied for their potential therapeutic applications.
Uniqueness
2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of three distinct rings, which confer specific biological activities and enhance its potential as a therapeutic agent. The presence of the thiadiazole ring provides antimicrobial and anticancer properties, while the piperidine and naphthyridine rings contribute to its overall pharmacological profile .
Properties
Molecular Formula |
C16H17N5S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H17N5S/c1-11-18-16(22-20-11)21-9-6-12(7-10-21)14-5-4-13-3-2-8-17-15(13)19-14/h2-5,8,12H,6-7,9-10H2,1H3 |
InChI Key |
KBHCPRAECBWZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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